Cupric oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

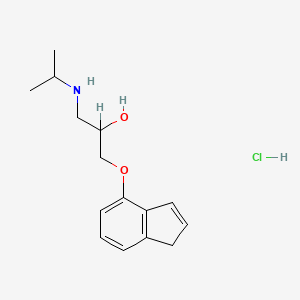

It typically appears as a blue solid and is known for its insolubility in water . This compound is of interest due to its unique properties and applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

Cupric oxalate, or copper (II) oxide, is an inorganic compound with the chemical formula CuO . It is used as a precursor in many copper-containing products such as wood preservatives and ceramics . It may also be found in over-the-counter vitamin-mineral supplements as a source of Copper . The primary targets of this compound are the copper-dependent biochemical pathways in the body .

Mode of Action

Copper (II) oxide nanoparticles, a form of this compound, are known to generate reactive oxygen species (ROS), leading to cytotoxicity . They cause significant mitochondrial depolarization leading to DNA damage . In a human skin organ culture study, topical application of copper oxide (CuO) nanoparticles induced inflammatory cytokine secretion and necrosis in vitro .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a role in the copper utilization pathways, including the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route . Additionally, when considering oxalate as a carbon source in bacterial metabolism, two pathways for its assimilation are involved: the glycolate pathway and the serine pathway .

Pharmacokinetics

It is known that copper (ii) monooxalates are practically insoluble in all solvents . They are coordination polymers . Upon heating, the hydrates convert to the anhydrous this compound. Further heating gives copper (II) oxide .

Result of Action

The result of this compound’s action is primarily the generation of reactive oxygen species, leading to cytotoxicity . This can cause significant mitochondrial depolarization leading to DNA damage . In a human skin organ culture study, topical application of copper oxide (CuO) nanoparticles induced inflammatory cytokine secretion and necrosis in vitro .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound dissolves in aqueous ammonia and reacts as an acid to neutralize other bases . It can serve as a reducing agent in reactions that generate carbon dioxide . The compound forms complex salts with alkali metal oxalates and ammonium oxalate .

Análisis Bioquímico

Biochemical Properties

Cupric oxalate is known to form complexes with various biomolecules. For instance, it forms complexes with imidazole-based parts through intermolecular hydrogen bonds

Cellular Effects

The cellular effects of this compound are not well-documented. Copper ions, which are a component of this compound, are known to play a role in various cellular processes. Copper ions can act as either a recipient or a donor of electrons, participating in various reactions . An excess of copper ions in cells can generate free radicals and increase oxidative stress .

Molecular Mechanism

It is known that upon heating, this compound converts to copper (II) oxide . This suggests that this compound could potentially participate in redox reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability until it is heated. Upon heating, it converts to anhydrous this compound, and further heating gives copper (II) oxide . This suggests that the effects of this compound could change over time depending on the conditions.

Metabolic Pathways

Copper ions, which are a component of this compound, are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that copper ions can be transported and distributed within cells and tissues through various mechanisms .

Subcellular Localization

Copper ions, which are a component of this compound, are known to be involved in various cellular processes and could potentially be localized to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric oxalate can be synthesized through the precipitation method, where an acidified aqueous solution of copper(II) salts reacts with oxalic acid . The reaction can be represented as: [ \text{CuSO}_4 + \text{H}_2\text{C}_2\text{O}_4 + \text{H}_2\text{O} \rightarrow \text{CuC}_2\text{O}_4 \cdot \text{H}_2\text{O} + \text{H}_2\text{SO}_4 ]

Industrial Production Methods: Industrial production of this compound often involves similar precipitation methods, but on a larger scale. The process may include additional steps for purification and drying to obtain the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Cupric oxalate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating to 130°C, hydrated this compound converts to anhydrous this compound.

Reduction: this compound can act as a reducing agent in reactions that generate carbon dioxide.

Complex Formation: It reacts with alkali metal oxalates and ammonium oxalate to form bis(oxalato)cuprate complexes.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound.

Hydrogen Atmosphere: Required for the reduction of this compound to copper metal.

Alkali Metal Oxalates and Ammonium Oxalate: Used in the formation of bis(oxalato)cuprate complexes.

Major Products:

Copper Metal: Formed from the reduction of this compound.

Bis(oxalato)cuprate Complexes: Formed from reactions with alkali metal oxalates and ammonium oxalate.

Aplicaciones Científicas De Investigación

Cupric oxalate has several scientific research applications, including:

Catalysis: Used as a catalyst in organic reactions.

Stabilization: Acts as a stabilizer for acetylated polyformaldehyde.

Bioremediation: Utilized in bioremediation technologies for copper-contaminated environments through the formation of insoluble copper oxalate.

Electrochemistry: Studied for its potential in electrochemical applications, such as supercapacitors and batteries.

Comparación Con Compuestos Similares

Cupric oxalate can be compared with other metal oxalates, such as:

- Calcium Oxalate

- Sodium Oxalate

- Magnesium Oxalate

- Strontium Oxalate

- Barium Oxalate

- Iron(II) Oxalate

- Iron(III) Oxalate

Uniqueness: this compound is unique due to its specific applications in catalysis, stabilization, and bioremediation. Its ability to form stable complexes and undergo redox reactions distinguishes it from other metal oxalates .

Propiedades

Número CAS |

5893-66-3 |

|---|---|

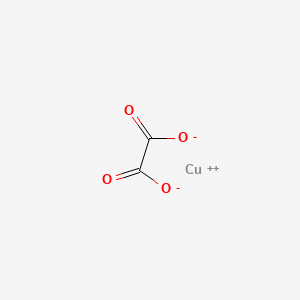

Fórmula molecular |

C2H2CuO4 |

Peso molecular |

153.58 g/mol |

Nombre IUPAC |

copper;oxalic acid |

InChI |

InChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

Clave InChI |

NTKHLGAMTDSVMO-UHFFFAOYSA-N |

Impurezas |

Usually contains some water. |

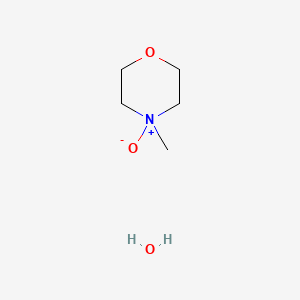

SMILES |

C(=O)(C(=O)[O-])[O-].[Cu+2] |

SMILES canónico |

C(=O)(C(=O)O)O.[Cu] |

Color/Form |

Blue-white powder Bluish-green powde |

Densidad |

greater than 1 at 68 °F (USCG, 1999) |

Descripción física |

Cupric oxalate is an odorless bluish-white solid. Denser than water and insoluble in water. Hence sinks in water. Used as a catalysts for organic reactions. |

Solubilidad |

Solubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/ Sol in ammonium hydroxide, insol in acetone, acid; Molecular wt 160.57; blue whitish crystals /Hemihydrate/ Practically insol in water, alc, ether, acetic acid; sol in ammonium hydroxide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)

![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)